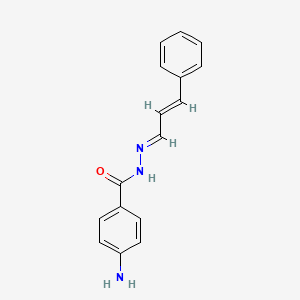

4-Aminobenzoic cinnamylidenehydrazide

説明

Overview of 4-Aminobenzoic Acid Derivatives in Contemporary Chemical Research

4-Aminobenzoic acid (PABA), also known as vitamin Bx, is a vital component in the metabolic pathways of many organisms. mdpi.com It serves as a precursor for the synthesis of folic acid in bacteria, yeasts, and plants. mdpi.com In the realm of medicinal chemistry, the PABA scaffold is a versatile building block for designing new therapeutic agents. mdpi.commdpi.com Its derivatives have shown a wide array of biological activities, including antimicrobial, cytotoxic, antiviral, and antioxidant properties. mdpi.comnih.gov

Structural and Mechanistic Significance of the 4-Aminobenzoic Acid Scaffold

The 4-aminobenzoic acid scaffold is characterized by a benzene (B151609) ring substituted with an amino group and a carboxylic acid group at the para position. mdpi.com This arrangement allows for modifications at both the amino and carboxyl groups, leading to a diverse range of derivatives. mdpi.comtandfonline.comnih.gov The structural versatility of the PABA scaffold is a key reason for its widespread use in drug design. mdpi.com

In solution, the protonation of the amine group of 4-aminobenzoic acid is favored, while in the gas phase, protonation of the carboxylic acid group is more likely. nih.gov This dynamic behavior, influenced by the surrounding environment, highlights the intricate structural nature of the PABA scaffold. nih.gov The ability to form various types of non-covalent interactions, such as hydrogen bonding, further contributes to its significance in the design of molecular crystals. scispace.com

Role of Hydrazide and Schiff Base Linkages in Molecular Design

Hydrazide and Schiff base linkages are crucial in molecular design, offering a way to connect different pharmacophores and create novel compounds with enhanced biological activities. mdpi.comnih.gov Schiff bases, which contain a carbon-nitrogen double bond (imine), are formed by the condensation of a primary amine with a carbonyl compound. researchgate.net This linkage is present in many natural and synthetic compounds and is associated with a broad spectrum of biological activities. nih.gov

Hydrazones, a specific type of Schiff base, are distinguished by the presence of an imine bond within their structure. mdpi.com The hydrazide-hydrazone moiety can be identified through spectroscopic methods, with characteristic signals appearing in IR, 1H NMR, and 13C NMR spectra. mdpi.com The combination of hydrazide and Schiff base functionalities in a single molecule can lead to compounds with significant therapeutic potential. wisdomlib.orgnih.gov

Conceptual Framework of 4-Aminobenzoic Cinnamylidenehydrazide within Hydrazone and Schiff Base Chemistry

4-Aminobenzoic cinnamylidenehydrazide is a molecule that incorporates the key features of both hydrazones and Schiff bases. It is synthesized from 4-aminobenzoic acid hydrazide and cinnamaldehyde (B126680). The formation of the cinnamylidenehydrazide linkage results in a compound with a distinct chemical architecture.

The synthesis of such Schiff bases typically involves the reaction of a hydrazide with an aldehyde or ketone. researchgate.net In the case of 4-aminobenzoic cinnamylidenehydrazide, the hydrazide derived from 4-aminobenzoic acid reacts with cinnamaldehyde. The resulting molecule contains the characteristic azomethine group (-C=N-) of a Schiff base and the hydrazone linkage. wisdomlib.org

Current Landscape and Underexplored Facets in the Academic Investigation of 4-Aminobenzoic Cinnamylidenehydrazide (as a representative hydrazide-Schiff base)

The academic investigation of hydrazide-Schiff bases, including compounds like 4-aminobenzoic cinnamylidenehydrazide, is an active area of research. Studies have focused on their synthesis, characterization, and evaluation of their biological activities. researchgate.netwisdomlib.org The synthesis of these compounds is often straightforward, and they can be characterized using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry. researchgate.netresearchgate.netsciencepublishinggroup.com

While much research has been conducted on the antimicrobial and anticancer properties of PABA derivatives and Schiff bases, the specific compound 4-aminobenzoic cinnamylidenehydrazide remains a subject for further exploration. mdpi.comnih.gov There is a need for more in-depth studies to fully understand its mechanism of action and to explore its potential in other therapeutic areas. The structural and electronic properties of such molecules can be further investigated using computational methods to complement experimental findings. nih.gov

Structure

3D Structure

特性

CAS番号 |

97742-05-7 |

|---|---|

分子式 |

C16H15N3O |

分子量 |

265.31 g/mol |

IUPAC名 |

4-amino-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |

InChI |

InChI=1S/C16H15N3O/c17-15-10-8-14(9-11-15)16(20)19-18-12-4-7-13-5-2-1-3-6-13/h1-12H,17H2,(H,19,20)/b7-4+,18-12+ |

InChIキー |

ZEFVWVLAAHAGBG-ZTKKEOLVSA-N |

異性体SMILES |

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=C(C=C2)N |

正規SMILES |

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=C(C=C2)N |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Modifications

Strategies for the Chemical Synthesis of 4-Aminobenzoic Cinnamylidenehydrazide

The creation of 4-aminobenzoic cinnamylidenehydrazide is a multi-step process that begins with the synthesis of a key intermediate, 4-aminobenzohydrazide (B1664622), followed by a condensation reaction.

Precursor Compound Derivatization for Hydrazide Formation

The journey to 4-aminobenzoic cinnamylidenehydrazide begins with the synthesis of its precursor, 4-aminobenzohydrazide. A common method involves the esterification of 4-aminobenzoic acid (PABA), followed by treatment with hydrazine (B178648) hydrate (B1144303). nih.gov For instance, 4-aminobenzoic acid can be reacted with ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid and heated under reflux to produce ethyl 4-aminobenzoate (B8803810). nih.gov This ester is then reacted with hydrazine hydrate in ethanol at room temperature to yield 4-aminobenzohydrazide. nih.govnih.gov

Another approach to synthesize 4-aminobenzohydrazide starts from p-nitrobenzoic acid. The p-nitrobenzoic acid is first reduced to 4-aminobenzoic acid, which can then be converted to the hydrazide. chemicalbook.com

The synthesis of hydrazides from their corresponding esters through condensation with hydrazine hydrate is a well-established and efficient method. nih.gov The reaction is typically carried out in an alcoholic solvent and can be monitored by techniques like thin-layer chromatography (TLC). nih.govchemicalbook.com

Condensation Reaction Mechanisms for Cinnamylidene Moiety Integration

The integration of the cinnamylidene moiety is achieved through a condensation reaction between 4-aminobenzohydrazide and cinnamaldehyde (B126680). This reaction is a classic example of the formation of a hydrazone, which involves the nucleophilic attack of the amino group of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. researchgate.net

The reaction is often catalyzed by a few drops of a concentrated acid, such as hydrochloric acid or glacial acetic acid, and is typically carried out by refluxing the reactants in a solvent like methanol. researchgate.netresearchgate.net The general mechanism for hydrazone formation from a hydrazine and a carbonyl compound is a well-understood process in organic chemistry. researchgate.net

The formation of Schiff bases, which are structurally related to hydrazones, from 4-aminobenzoic acid and various aldehydes can be achieved by heating the reactants under reflux in methanol. mdpi.com This further illustrates the general applicability of condensation reactions in derivatizing the 4-aminobenzoic acid scaffold.

Methodological Optimization for Reaction Efficiency and Yield

Optimizing the reaction conditions is crucial for maximizing the efficiency and yield of 4-aminobenzoic cinnamylidenehydrazide synthesis. Factors such as the choice of solvent, catalyst, reaction temperature, and reaction time play significant roles.

For the initial synthesis of 4-aminobenzoic acid itself, methods have been developed to achieve high yields. One such method involves the catalytic hydrogenation of p-nitrobenzoic acid using Raney nickel as a catalyst in a mixture of water and tetrahydrofuran (B95107) under hydrogen pressure, resulting in a yield of 97.2%. chemicalbook.com

In the synthesis of hydrazides, the reaction time can be a critical parameter. For example, the reaction of ethyl 4-aminobenzoate with hydrazine hydrate is typically stirred for 12 hours at room temperature. nih.gov The purification of the final hydrazide product often involves recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to obtain a pure crystalline solid. nih.gov

For the condensation reaction to form the final cinnamylidenehydrazide, refluxing the mixture for a period of 12 to 18 hours at around 70°C has been reported for analogous Schiff base syntheses. researchgate.net The use of mechanochemical methods, such as ball milling, has also been explored as a green and efficient alternative for the synthesis of hydrazones, often leading to quantitative yields in shorter reaction times compared to traditional solution-phase methods. researchgate.net

Design and Synthesis of Advanced Structural Analogues of 4-Aminobenzoic Cinnamylidenehydrazide

The structural framework of 4-aminobenzoic cinnamylidenehydrazide offers multiple sites for chemical modification, allowing for the systematic design and synthesis of advanced analogues. These modifications can be targeted at either the 4-aminobenzoic acid core or the cinnamylidene unit.

Systematic Derivatization at the 4-Aminobenzoic Acid Core

The 4-aminobenzoic acid (PABA) core is a versatile scaffold for structural modifications. nih.gov The amino and carboxylic acid groups provide reactive handles for a wide range of chemical transformations. nih.gov

One common derivatization strategy involves the acylation of the amino group. For instance, 4-aminobenzoic acid can be reacted with various benzoyl chlorides in the presence of a base like anhydrous sodium carbonate to produce N-acylated derivatives. nih.gov These N-acylated PABA derivatives can then be carried forward through the synthetic sequence of esterification and hydrazide formation to yield analogues with modifications at the amino terminus. nih.gov

Furthermore, the carboxylic acid group can be converted into various other functional groups. While the primary focus is on hydrazide formation, the synthesis of amides and other carboxylic acid derivatives from PABA is also well-documented, highlighting the synthetic accessibility of this position. nih.gov The ability to introduce a wide array of substituents on the aromatic ring of the PABA core further expands the diversity of possible analogues.

Molecular Modifications of the Cinnamylidene Unit

The cinnamylidene unit also presents opportunities for structural variation. The aromatic ring of the cinnamaldehyde precursor can be substituted with a variety of functional groups. By using substituted cinnamaldehydes in the condensation reaction with 4-aminobenzohydrazide, a library of analogues with different electronic and steric properties on the cinnamylidene moiety can be generated.

The synthesis of Schiff bases from 4-aminobenzoic acid and a wide range of substituted aldehydes demonstrates the feasibility of this approach. mdpi.com For example, aldehydes bearing electron-donating or electron-withdrawing groups, as well as heterocyclic aldehydes, can be used to modulate the properties of the final molecule. mdpi.com This strategy allows for a systematic investigation of structure-activity relationships related to the cinnamylidene portion of the molecule.

Exploration of Linker Variability in Hydrazide Structures

The hydrazone moiety is valued for its straightforward synthesis, stability at physiological pH, and its ability to participate in hydrogen bonding, which can enhance interactions with target proteins. researchgate.net Research into bifunctional compounds, which combine two distinct pharmacophoric elements, frequently employs linkers like the hydrazide bridge, piperazine (B1678402), or polyamides to optimize biological activity. nih.gov

Variability in the linker can be introduced in several ways:

Length and Flexibility: Altering the number of atoms in the linker can change the distance and spatial orientation between the two terminal aromatic fragments. For instance, replacing a direct hydrazone bridge with linkers incorporating elements like butanediol (B1596017) or piperazine has been shown to modulate receptor affinity in other molecular contexts. researchgate.net

Rigidity: Introducing double bonds or cyclic structures within the linker can restrict conformational freedom, locking the molecule into a more defined shape.

Hydrogen Bonding Capacity: The inherent amide (–(CO)–NH–) and imine (–N=CH–) groups of the hydrazone linker are significant sites for hydrogen bonding. nih.gov Modifications, such as N-acylation, can alter these properties. researchgate.net

In molecules structurally similar to 4-Aminobenzoic cinnamylidenehydrazide, where two aromatic units are joined by the hydrazide-hydrazone linker, both terminal fragments have been found to be crucial for activity in various biological systems. mdpi.com The hydrazide portion can act as a mimic of naturally occurring structures, while the other end of the molecule interacts with different binding sites. mdpi.com Therefore, the strategic modification of the linker serves as a powerful tool to fine-tune the molecule's properties for specific applications.

Emerging Synthetic Techniques Applicable to 4-Aminobenzoic Cinnamylidenehydrazide and its Derivatives

The synthesis of hydrazides and their subsequent condensation to form hydrazones like 4-Aminobenzoic cinnamylidenehydrazide are well-established reactions. However, emerging techniques are focusing on improving the efficiency, safety, and environmental footprint of these processes. These modern approaches align with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous solvents.

Green Chemistry Approaches in Synthetic Pathways

Green chemistry principles are increasingly being applied to the synthesis of hydrazides and their derivatives. These methods offer significant advantages over traditional protocols, which often require multiple steps, harsh conditions, and the use of volatile organic solvents.

One prominent green technique is the use of solvent-free mechanical grinding. An eco-friendly and highly efficient method for synthesizing acid hydrazides directly from carboxylic acids and hydrazine hydrate involves simply grinding the reactants together in a mortar and pestle. researchgate.net This process is typically complete within minutes and, after a short digestion period, results in a solid product that can be easily purified by crystallization from ethanol, completely avoiding the use of organic solvents during the reaction itself. researchgate.net This approach is simple, fast, and environmentally benign. researchgate.net

The table below summarizes the synthesis of various substituted benzohydrazides using this solvent-free grinding technique.

Table 1: Synthesis of Acid Hydrazides via Solvent-Free Grinding An interactive table summarizing the efficiency of synthesizing various acid hydrazides using a solvent-free grinding method. Data sourced from research on eco-friendly synthesis techniques. researchgate.net

| Entry | Substituent on Benzoic Acid | Reaction Time (Grinding) | Yield (%) |

|---|---|---|---|

| 1 | 4-Chloro | 3-5 min | 91 |

| 2 | 4-Bromo | 3-5 min | 93 |

| 3 | 4-Nitro | 3-5 min | 94 |

| 4 | 4-Amino | 3-5 min | 91 |

| 5 | 4-Hydroxy | 3-5 min | 89 |

| 6 | 4-Methoxy | 3-5 min | 92 |

Another green approach involves the use of organocatalysts. For instance, L-proline has been effectively used as a basic organocatalyst for the synthesis of novel hydrazide derivatives through either conventional reflux or, more notably, green grinding processes. mdpi.com This method highlights the move towards catalysts that are more environmentally friendly than traditional acid or base catalysts.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a well-established procedure for accelerating chemical reactions, offering enhanced reaction rates, greater selectivity, and simplified manipulation. nih.govmdpi.com This technique is particularly effective for synthesizing hydrazides and hydrazones, often reducing reaction times from many hours to just a few minutes and significantly improving yields compared to conventional heating methods. japtronline.comjaptronline.comneliti.com

The synthesis of acid hydrazides, the direct precursor to 4-Aminobenzoic cinnamylidenehydrazide, can be accomplished in a single, solvent-free step by irradiating a mixture of the corresponding carboxylic acid and hydrazine hydrate with microwaves. nih.gov This method is not only extremely fast but also results in excellent yields and simple work-up procedures. nih.gov

The advantages of microwave-assisted synthesis (MWI) over conventional heating are clearly demonstrated in the comparative data below.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Benzoic Hydrazide An interactive table comparing key metrics for the synthesis of benzoic hydrazide using a conventional two-step process versus a green, one-step microwave-assisted method. Data sourced from studies assessing green chemistry applications. researchgate.net

| Parameter | Conventional Method (Process 1) | Microwave Method (Process 2) | Improvement |

|---|---|---|---|

| Number of Steps | Two | One | 50% Reduction |

| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less |

| Energy Consumption (kWh) | 6-9 | 0.015-0.050 | 180-400 times less |

| Overall Yield (%) | 77.0% | 90.0% | 13% Increase |

| E-Factor (kg waste/kg product) | 4.5 | 0.3 | 93.3% Reduction |

Following the synthesis of the hydrazide, the final condensation step with an aldehyde (such as cinnamaldehyde) to form the hydrazone can also be efficiently performed using microwave irradiation. The reaction involves heating the appropriate acid hydrazide with an aldehyde in a microwave synthesizer under specific temperature and pressure conditions, leading to high yields in a fraction of the time required by conventional reflux methods. mdpi.com

Table 3: General Conditions for Microwave-Assisted Synthesis of Hydrazide-Hydrazones An interactive table outlining typical reaction conditions for the synthesis of hydrazide-hydrazones via microwave irradiation. Data sourced from research on microwave-assisted synthesis protocols. mdpi.com

| Parameter | Value |

|---|---|

| Reactants | Acid Hydrazide, Substituted Aldehyde |

| Microwave Power | 300 W |

| Temperature | 155 °C |

| Reaction Time | 7 min |

These emerging synthetic techniques, particularly those rooted in green chemistry and microwave assistance, represent the forefront of efficient and responsible chemical manufacturing applicable to 4-Aminobenzoic cinnamylidenehydrazide and its derivatives.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a detailed map of the chemical environment and connectivity of each atom in 4-aminobenzoic acid cinnamylidenehydrazide can be constructed.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Scalar Coupling

The ¹H NMR spectrum of 4-aminobenzoic acid cinnamylidenehydrazide provides critical information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the scalar coupling constants (J) reveal the connectivity between adjacent protons.

In a related compound, (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide, the proton of the azomethine group (-N=CH-) is a key diagnostic signal. researchgate.net For 4-aminobenzoic acid cinnamylidenehydrazide, this proton would be expected to appear as a doublet in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm, due to its deshielded nature and coupling with the adjacent vinylic proton. The protons of the cinnamylidene moiety (-CH=CH-Ph) would present as a pair of doublets, with characteristic coupling constants for a trans configuration (typically around 15-18 Hz). The aromatic protons of the 4-aminobenzoyl group would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the phenyl group from the cinnamaldehyde (B126680) precursor would exhibit signals in the aromatic region, with multiplicities depending on their substitution pattern. The amide proton (-NH-C=O) is expected to be a singlet, often broad, in the downfield region, and its chemical shift can be solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for 4-Aminobenzoic Acid Cinnamylidenehydrazide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Amide NH | 10.0 - 11.5 | Singlet (broad) | - |

| Azomethine CH=N | 8.0 - 9.0 | Doublet | ~8-10 |

| Vinylic CH=CH-Ph | 7.0 - 7.5 | Doublet | ~15-18 |

| Vinylic CH=CH-Ph | 6.8 - 7.2 | Doublet of doublets | ~15-18, ~8-10 |

| Aromatic (4-aminobenzoyl) | 7.6 - 8.0 | Doublet | ~8-9 |

| Aromatic (4-aminobenzoyl) | 6.6 - 7.0 | Doublet | ~8-9 |

| Aromatic (cinnamyl) | 7.2 - 7.6 | Multiplet | - |

| Amino NH₂ | 5.0 - 6.0 | Singlet (broad) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a definitive confirmation of the carbon framework of 4-aminobenzoic acid cinnamylidenehydrazide. Each unique carbon atom in the molecule gives rise to a distinct signal.

The carbonyl carbon of the amide group (C=O) is expected to be one of the most downfield signals, typically appearing in the range of 160-170 ppm. The azomethine carbon (C=N) would also be found in the downfield region, generally between 140 and 160 ppm. The carbons of the aromatic rings and the vinylic carbons of the cinnamylidene group would resonate in the 110-150 ppm range. The specific chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing amide and imine functionalities. For instance, in a similar Schiff base, the methoxy (B1213986) group carbons were observed at 55.4 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for 4-Aminobenzoic Acid Cinnamylidenehydrazide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Amide C=O | 160 - 170 |

| Azomethine C=N | 140 - 160 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C (ipso to C=O) | 120 - 130 |

| Aromatic & Vinylic CH | 110 - 140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings. libretexts.org For 4-aminobenzoic acid cinnamylidenehydrazide, COSY would show correlations between the coupled protons of the vinylic system (-CH=CH-) and between adjacent protons on the aromatic rings. This would definitively establish the connectivity within these fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org This allows for the direct assignment of the carbon signal for each protonated carbon by identifying the cross-peak corresponding to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). libretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the ipso-carbons of the aromatic rings. For example, a correlation would be expected between the amide proton and the carbonyl carbon, and between the azomethine proton and the carbons of the phenyl ring.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of Carbonyl Vibrations (e.g., amide C=O)

The IR spectrum of 4-aminobenzoic acid cinnamylidenehydrazide would exhibit a strong absorption band corresponding to the stretching vibration of the amide carbonyl group (C=O). This band, often referred to as the Amide I band, is typically observed in the region of 1630-1690 cm⁻¹. researchgate.net Its exact position can be influenced by hydrogen bonding and the electronic effects of the adjacent substituents.

Characterization of Azomethine (C=N) Stretching Frequencies

A crucial absorption for confirming the formation of the Schiff base is the stretching vibration of the azomethine or imine group (C=N). This band is typically found in the range of 1600-1650 cm⁻¹. In some Schiff bases, this vibration has been observed around 1603 cm⁻¹. The presence of this band, coupled with the absence of the characteristic carbonyl stretch of the starting cinnamaldehyde and the N-H bending of the hydrazide, provides strong evidence for the successful synthesis of the target compound.

Table 3: Key IR Absorption Frequencies for 4-Aminobenzoic Acid Cinnamylidenehydrazide

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide N-H | Stretching | 3100 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Amide C=O | Stretching (Amide I) | 1630 - 1690 |

| Azomethine C=N | Stretching | 1600 - 1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Note: These are expected ranges and the exact values can vary.

Investigation of Amine and Amide N-H Stretching Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the case of 4-Aminobenzoic cinnamylidenehydrazide, the N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-CO-NH-) groups are of particular interest.

The IR spectrum of a related polyethyleneimine-cinnamaldehyde coating showed a broad absorption peak around 3300 cm⁻¹ corresponding to N-H stretching. researchgate.net Generally, the N-H stretching vibrations for primary amines give rise to two bands, corresponding to asymmetric and symmetric stretching modes, typically in the range of 3300-3500 cm⁻¹. researchgate.net For hydrazine (B178648) and its derivatives, N-H stretching bands have been observed in the 3100-3450 cm⁻¹ region. For instance, in hydrazine, asymmetric and symmetric N-H stretching modes are found at 3445 and 3355 cm⁻¹, respectively. Other studies report N-H stretching vibrations for primary amines of attached hydrazine molecules at 3180 and 3320 cm⁻¹. researchgate.net

The amide N-H stretching vibration in hydrazones typically appears as a single, sharp band. In solid-state IR spectra of similar compounds, this band is often observed around 3200-3300 cm⁻¹. The position and broadness of the N-H bands can also be influenced by hydrogen bonding. For example, a peak at approximately 3320 cm⁻¹ has been attributed to a hydrogen-bonded urethane (B1682113) C=O group. researchgate.net

Based on these findings, the expected IR absorption bands for 4-Aminobenzoic cinnamylidenehydrazide are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | Asymmetric Stretch | 3450 - 3350 |

| Primary Amine (-NH₂) | Symmetric Stretch | 3350 - 3250 |

| Amide (-CO-NH-) | N-H Stretch | 3300 - 3180 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of 4-Aminobenzoic cinnamylidenehydrazide is C₁₆H₁₅N₃O. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element.

The exact mass can be calculated as follows:

(16 * 12.000000) for Carbon

(15 * 1.007825) for Hydrogen

(3 * 14.003074) for Nitrogen

(1 * 15.994915) for Oxygen

This calculation yields a theoretical monoisotopic mass that can be compared with the experimental value obtained from an HRMS instrument, typically a time-of-flight (TOF) or Orbitrap analyzer, to confirm the compound's elemental formula with high confidence.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₅N₃O |

| Calculated Exact Mass | 265.12151 g/mol |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. This technique is instrumental in elucidating the structure of a molecule by piecing together its fragmentation pathways. unt.edu

For 4-Aminobenzoic cinnamylidenehydrazide, fragmentation can be initiated by various methods, most commonly collision-induced dissociation (CID). The fragmentation of hydrazones can be complex, often involving cleavages at the hydrazone linkage and other labile bonds. wikipedia.orgnih.gov Studies on the fragmentation of deprotonated diacylhydrazine derivatives have shown that intramolecular rearrangements can lead to the formation of acid anions. nih.govplos.org In positive ion mode, common fragmentation pathways for related structures include cleavage of the amide bond and losses of small neutral molecules. plos.org

A plausible fragmentation pathway for protonated 4-Aminobenzoic cinnamylidenehydrazide ([M+H]⁺) could involve:

α-cleavage: Cleavage adjacent to the carbonyl group or the imine nitrogen.

Amide Bond Cleavage: Scission of the C(O)-NH bond.

Cleavage of the N-N bond: A characteristic fragmentation for hydrazines and hydrazones.

Retro-Diels-Alder (RDA) reactions: If applicable to the heterocyclic-like structures formed during fragmentation.

Loss of small molecules: Neutral losses of molecules such as H₂O, CO, and NH₃.

The analysis of the resulting product ions allows for the reconstruction of the molecule's structure and provides confirmation of the connectivity of its constituent parts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated systems and chromophores.

Determination of Absorption Maxima (λmax) Related to Chromophores

The extensive conjugated system in 4-Aminobenzoic cinnamylidenehydrazide, which includes the 4-aminobenzoyl moiety, the hydrazone linkage (-C=N-NH-C=O), and the cinnamylidene group (-CH=CH-Ph), is expected to give rise to strong absorptions in the UV-Vis region. The wavelength of maximum absorption (λmax) is characteristic of the chromophore's structure.

The formation of a Schiff base from cinnamaldehyde is known to cause significant shifts in the UV-Vis spectrum, confirming the creation of the imine bond. researchgate.net The electronic spectrum of hydrazones typically shows characteristic bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, arise from the excitation of electrons in the conjugated π-system. The n → π* transitions, which are weaker, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) into anti-bonding π* orbitals. For similar conjugated hydrazones, absorption maxima are often observed in the range of 300-450 nm. For example, a hydrazone derivative of p-dimethylaminobenzaldehyde exhibits a λmax at 458 nm. nih.gov The specific solvent used can also influence the position of the λmax. researchgate.net

| Transition Type | Expected Wavelength Range (nm) | Associated Structural Feature |

| π → π | 300 - 450 | Extended conjugated system (aromatic rings, C=C, C=N, C=O) |

| n → π | > 350 | Heteroatoms with lone pairs (N, O) |

Analysis of Molar Absorptivity (ε) and Band Shape

The molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the compound.

The value of ε is directly related to the probability of a particular electronic transition. Transitions with a high probability, such as π → π* transitions in highly conjugated systems, result in large molar absorptivity values (typically > 10,000 L mol⁻¹ cm⁻¹). In contrast, symmetry-forbidden transitions, like n → π* transitions, have much lower molar absorptivities (typically < 1,000 L mol⁻¹ cm⁻¹).

For conjugated hydrazones, the molar absorptivity for the main π → π* absorption band is expected to be high, reflecting the extensive delocalization of electrons across the molecule. For instance, a hydrazone product formed with 4-formylbenzoic acid has a reported molar extinction coefficient of 29,000 M⁻¹ cm⁻¹ at 354 nm. researchgate.net Another study on the spectrophotometric determination of hydrazine reported a molar absorptivity of 8.1 x 10⁴ L mol⁻¹ cm⁻¹ for the resulting hydrazone. nih.gov

The shape of the absorption bands can also provide structural information. Broad, featureless bands are common in the condensed phase due to the superimposition of numerous vibrational and rotational transitions on the electronic transition. The presence of distinct shoulders or multiple peaks can indicate the presence of different chromophores or vibrational fine structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional structure of crystalline solids at the atomic and molecular level. This method is indispensable for elucidating the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within a crystal lattice. The two primary X-ray diffraction techniques used for the characterization of crystalline materials are single-crystal X-ray diffraction and powder X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of a compound. It involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern of spots is unique to the crystal's internal structure. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.

For a compound like 4-Aminobenzoic cinnamylidenehydrazide, a successful SC-XRD analysis would yield a wealth of structural information, which would be presented in a crystallographic information file (CIF). This data would include:

Crystal System and Space Group: These define the symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the asymmetric unit.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, providing insight into the molecular geometry.

Torsion Angles: These describe the conformation of the molecule.

Hydrogen Bonding and Intermolecular Interactions: Details of the non-covalent interactions that stabilize the crystal packing.

Without experimental data for 4-Aminobenzoic cinnamylidenehydrazide, a data table for its single-crystal X-ray diffraction analysis cannot be generated.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The diffraction of X-rays by these crystallites produces a characteristic pattern of diffraction peaks at different angles (2θ).

The PXRD pattern is a fingerprint of the crystalline phase of a material. It is used for:

Phase Identification: By comparing the experimental pattern to a database of known patterns, the crystalline phases present in a sample can be identified.

Purity Assessment: The presence of impurity phases can be detected by the appearance of extra peaks in the diffraction pattern.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

Determination of Unit Cell Parameters: The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice.

A typical PXRD data table for 4-Aminobenzoic cinnamylidenehydrazide would list the observed 2θ angles, the corresponding d-spacings (the distance between parallel planes of atoms in the crystal), and the relative intensities of the diffraction peaks. As no experimental PXRD data for this compound could be located, such a table cannot be provided.

Despite a comprehensive search for scientific literature, no specific computational and theoretical chemistry investigations solely focused on the chemical compound “4-Aminobenzoic cinnamylidenehydrazide” could be located. As a result, the detailed research findings and data tables required to populate the requested article sections are not available in the public domain.

The provided outline requires an in-depth analysis of the compound's electronic structure, reactivity, and conformational flexibility based on specific computational methods. This includes:

Computational and Theoretical Chemistry Investigations

Molecular Dynamics Simulations for Conformational Flexibility:

Analysis of Solvent Effects on Molecular Conformation

Without dedicated research on "4-Aminobenzoic cinnamylidenehydrazide," it is not possible to provide scientifically accurate and non-speculative information for these specific computational analyses. The generation of the requested article with its detailed subsections and data tables is therefore not feasible without access to such studies.

While computational studies on related hydrazone and Schiff base compounds do exist, the strict adherence to the specified compound as per the instructions prevents the inclusion of data from analogous molecules.

In Silico Approaches for Ligand-Target Interaction Prediction

In the realm of computational drug design, in silico methods are pivotal for predicting the interaction between a small molecule (ligand), such as 4-aminobenzoic cinnamylidenehydrazide, and a biological target, typically a protein or enzyme. These approaches provide valuable insights into the potential mechanism of action and can guide further experimental studies.

Molecular Docking Simulations with Model Receptor Sites

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This simulation places the ligand in various conformations within the receptor's binding site and calculates a scoring function to estimate the binding affinity. For 4-aminobenzoic cinnamylidenehydrazide, this would involve selecting a relevant biological target. For instance, based on the activities of similar compounds, potential targets could include enzymes from pathogenic organisms or cancer-related proteins.

The process would involve:

Preparation of the Ligand: The 3D structure of 4-aminobenzoic cinnamylidenehydrazide would be generated and optimized to its lowest energy conformation.

Preparation of the Receptor: The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and any existing ligands would typically be removed, and hydrogen atoms would be added.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the defined binding site of the receptor. The simulation would yield multiple possible binding poses.

The results are often presented in a table summarizing the docking scores, which are indicative of the binding affinity. A more negative score generally suggests a more favorable binding interaction.

Table 1: Hypothetical Molecular Docking Results for 4-Aminobenzoic Cinnamylidenehydrazide with a Model Receptor

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -8.5 | TYR 123, PHE 256, LYS 78 |

| 2 | -8.2 | ASP 122, SER 255, TRP 80 |

| 3 | -7.9 | VAL 121, ILE 254, GLU 79 |

Note: This table is illustrative and not based on actual experimental data.

Theoretical Binding Energy Calculations and Interaction Hotspot Identification

Following molecular docking, more rigorous methods can be employed to calculate the theoretical binding energy. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. These methods provide a more accurate estimation of the binding free energy by considering solvation effects.

Interaction hotspot identification involves analyzing the docked poses to pinpoint the specific amino acid residues in the receptor that form crucial interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Visualizing the docked complex allows for the identification of these hotspots, which are critical for the stability of the ligand-receptor complex. For 4-aminobenzoic cinnamylidenehydrazide, one might expect the aminobenzoic acid moiety to form hydrogen bonds, while the cinnamylidene group could engage in hydrophobic and aromatic interactions.

Computational Analysis and Prediction of Spectroscopic Data

Computational chemistry also allows for the prediction of spectroscopic data, which can be invaluable for the characterization of a new compound and for validating experimental results.

Vibrational Frequency Calculations for IR and Raman Spectra Prediction

Theoretical vibrational frequencies can be calculated using quantum chemistry methods, such as Density Functional Theory (DFT). These calculations predict the frequencies at which a molecule will absorb infrared radiation or scatter Raman light, corresponding to its various vibrational modes (e.g., stretching, bending, and twisting of chemical bonds).

The predicted spectrum can be compared with an experimentally obtained IR or Raman spectrum to confirm the structure of the synthesized compound. The calculations also provide a detailed assignment of each vibrational band to a specific molecular motion.

Table 2: Hypothetical Predicted Vibrational Frequencies for 4-Aminobenzoic Cinnamylidenehydrazide

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3450, 3350 | Asymmetric and symmetric stretching of the amino group |

| C=O Stretch | 1680 | Stretching of the amide carbonyl group |

| C=N Stretch | 1620 | Stretching of the imine bond |

| C=C Stretch (Aromatic) | 1600, 1580 | Stretching of the phenyl rings |

Note: This table is illustrative and not based on actual experimental data.

Theoretical NMR Chemical Shift Prediction and Experimental Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, again often employing DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

The predicted chemical shifts are then compared with the experimental NMR spectrum. A good correlation between the theoretical and experimental values provides strong evidence for the proposed chemical structure. Discrepancies can point to incorrect structural assignments or interesting electronic effects within the molecule.

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for 4-Aminobenzoic Cinnamylidenehydrazide

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Amine (-NH₂) | 5.80 | 5.75 |

| Aromatic (Aminobenzoic) | 6.70-7.80 | 6.65-7.75 |

| Aromatic (Cinnamylidene) | 7.20-7.60 | 7.15-7.55 |

| Vinyl (-CH=CH-) | 6.90, 8.10 | 6.85, 8.05 |

| Amide (-NH-) | 11.50 | 11.45 |

Note: This table is illustrative and not based on actual experimental data.

Structure Activity Relationship Sar Studies

Foundational Principles of Structure-Activity Relationship in the Context of 4-Aminobenzoic Cinnamylidenehydrazide

Identification of Crucial Structural Motifs for Molecular Interactions

Several structural motifs within 4-Aminobenzoic cinnamylidenehydrazide are critical for its molecular interactions:

The Hydrazone Linker (-CO-NH-N=CH-): This linker is a key hydrogen bonding domain. The amide proton (NH) and the imine nitrogen (N=) can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets. Molecular docking studies on similar acylhydrazone derivatives have highlighted the importance of hydrogen bond interactions for their binding affinity. nih.gov

The 4-Aminobenzoyl Moiety: The aromatic ring of the 4-aminobenzoic acid portion can engage in π-π stacking interactions with aromatic residues in a protein's active site. The amino group (-NH2) is a potential hydrogen bond donor and can be a site for further chemical modification to probe its role in activity.

The Cinnamylidene Group: The α,β-unsaturated aldehyde system derived from cinnamaldehyde (B126680) is a reactive electrophilic site. mdpi.com The conjugated double bond system contributes to the planarity of this part of the molecule, which can be important for fitting into specific binding pockets. The phenyl ring of the cinnamylidene moiety can also participate in hydrophobic and van der Waals interactions.

Influence of Substituent Effects on Physicochemical Parameters and Molecular Interactions

The introduction of substituents onto the aromatic rings of either the 4-aminobenzoyl or the cinnamylidene moiety can profoundly impact the physicochemical properties and, consequently, the biological activity of the molecule.

Electronic Effects: Electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -NO2) on the aromatic rings can alter the electron density distribution across the entire molecule. chitkara.edu.in This can affect the pKa of the amino group, the hydrogen bonding capacity of the hydrazone linker, and the reactivity of the cinnamylidene group. For instance, studies on similar benzylidene hydrazides have shown that compounds with chloro and nitro substituents exhibit enhanced antimicrobial activity. nih.gov

Steric Effects: The size and shape of substituents can influence how the molecule fits into a binding site. Bulky substituents may cause steric hindrance, preventing optimal interaction with a biological target. Conversely, in some cases, a bulky group might enhance selectivity for a specific target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This approach is invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.

Development of QSAR Models Utilizing Diverse Physicochemical Descriptors

The development of a robust QSAR model for 4-Aminobenzoic cinnamylidenehydrazide and its analogs would involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These include parameters like partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). QSAR studies on p-amino benzoic acid derivatives have indicated that electronic parameters such as total energy and LUMO energy are dominant in explaining antimicrobial activity. chitkara.edu.in

Steric Descriptors: These describe the size and shape of the molecule and include parameters like molecular volume, surface area, and various shape indices (e.g., Kier's alpha shape index). nih.gov

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as molecular connectivity indices, which describe the branching and connectivity of atoms. nih.gov

A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to build a mathematical equation that relates a selection of these descriptors to the observed biological activity.

Statistical Validation and Predictive Power Assessment of QSAR Models

A credible QSAR model must be rigorously validated to ensure its statistical significance and predictive ability. Key validation metrics include:

Coefficient of Determination (R²): This measures the goodness of fit of the model to the training data.

Cross-validated R² (Q²): This is typically determined using the leave-one-out (LOO) method and assesses the internal predictive ability of the model.

External Validation: The model's predictive power is further evaluated using an external test set of compounds that were not used in the model development. The predictive R² (R²_pred) is calculated for this set. A robust and predictive QSAR model should have high values for R², Q², and R²_pred.

Design of Structural Analogs for Comprehensive SAR Probing

Based on the insights gained from SAR and QSAR studies, a series of structural analogs of 4-Aminobenzoic cinnamylidenehydrazide can be rationally designed to systematically probe the structure-activity landscape. This involves making targeted modifications to the parent structure.

Table 1: Proposed Structural Analogs for SAR Probing

| Analog Series | Modification Strategy | Rationale |

| Series A: Cinnamylidene Ring Substituents | Introduction of various electron-donating and electron-withdrawing groups at different positions of the cinnamoyl phenyl ring. | To investigate the influence of electronic and steric effects of the cinnamylidene moiety on activity. |

| Series B: Aminobenzoyl Ring Substituents | Introduction of substituents on the 4-aminobenzoyl ring. | To explore the role of the 4-aminobenzoyl moiety in molecular recognition and to modulate physicochemical properties. |

| Series C: Hydrazone Linker Modification | Replacement of the hydrazone linker with other isosteres like amides or thioamides. | To assess the importance of the hydrazone group for biological activity. |

| Series D: Chain Length Variation | Altering the length of the conjugated system in the cinnamylidene part (e.g., using benzaldehyde (B42025) instead of cinnamaldehyde). | To study the impact of the spacer length and rigidity on the interaction with the target. |

The synthesis and biological evaluation of these analogs would provide valuable data to refine the SAR and QSAR models, leading to a deeper understanding of the molecular features required for the desired biological activity of 4-Aminobenzoic cinnamylidenehydrazide derivatives.

Systematic Variation within the 4-Aminobenzoic Acid Moiety

The 4-aminobenzoic acid (PABA) fragment is a well-known pharmacophore present in various biologically active compounds. In the context of hydrazone derivatives, modifications to this moiety have been shown to significantly impact their biological profiles.

Research on related 4-aminobenzoic acid hydrazide derivatives has demonstrated that the nature and position of substituents on the aromatic ring, as well as modifications of the amino group, are critical for activity. For instance, in a series of 4-aminobenzoic acid hydrazide-hydrazone/sulfonate hybrids, the introduction of different substituents on the PABA ring led to varying degrees of antimicrobial effects tandfonline.com. While direct studies on 4-aminobenzoic cinnamylidenehydrazide are limited, data from analogous series provide valuable insights.

The amino group of the PABA moiety is a key site for hydrogen bonding and can be essential for interaction with biological targets. Its modification, for example, through acylation to form benzamido derivatives, has been explored in the development of soluble epoxide hydrolase inhibitors nih.gov. These studies indicate that the electronic properties and steric bulk of the substituent on the amino group can modulate binding affinity and inhibitory potency.

Furthermore, the carboxylic acid group of PABA, which is converted to a hydrazide in the title compound, plays a significant role. The hydrazide functional group itself is a versatile linker and a key component of the pharmacophore in many bioactive hydrazones nih.govnih.gov. Its ability to form hydrogen bonds and chelate metal ions is often crucial for biological activity.

The following table summarizes the impact of hypothetical variations within the 4-aminobenzoic acid moiety based on findings from related hydrazone derivatives.

| Modification on 4-Aminobenzoic Acid Moiety | Observed/Expected Impact on Activity | Rationale based on related compounds |

| Substitution on the Aromatic Ring | ||

| Electron-withdrawing groups (e.g., -NO₂) | May enhance or decrease activity depending on the target. | In some series, nitro groups can enhance antimicrobial activity, while in others, they can be detrimental mdpi.com. |

| Electron-donating groups (e.g., -OCH₃) | Can modulate lipophilicity and electronic properties, leading to varied effects. | The effect is often target-dependent. |

| Halogens (e.g., -Cl, -Br) | Often increases lipophilicity and can lead to enhanced activity. | Halogenated derivatives frequently exhibit improved biological profiles researchgate.net. |

| Modification of the Amino Group | ||

| Acylation (e.g., forming an amide) | Can significantly alter the electronic and steric profile, impacting target binding. | Acylation can introduce additional interaction points or block necessary ones nih.gov. |

| Alkylation | Increases lipophilicity and steric bulk, which can either be beneficial or detrimental. | The size and nature of the alkyl group are critical. |

| Modification of the Hydrazide Group | ||

| N'-substitution | Can influence the conformational preference and hydrogen bonding capacity. | The substituent can sterically hinder or facilitate binding. |

Modifications to the Cinnamylidene Unit

The cinnamylidene moiety, derived from cinnamaldehyde, is characterized by an α,β-unsaturated system and a phenyl ring, both of which are amenable to structural modifications. These changes can influence the molecule's planarity, electronic distribution, and steric properties, thereby affecting its interaction with biological targets.

The phenyl ring of the cinnamylidene group offers a prime location for substitution. The introduction of various functional groups at the ortho, meta, or para positions can profoundly alter the compound's activity. For example, studies on cinnamaldehyde acylhydrazones have shown that substituents on the phenyl ring can modulate antiparasitic and antibacterial activities.

The α,β-unsaturated system is a key feature of the cinnamylidene unit, acting as a potential Michael acceptor. The reactivity of this system can be tuned by substituents on the phenyl ring or on the double bond itself. This electrophilic character is often implicated in the mechanism of action of cinnamaldehyde and its derivatives.

The length and rigidity of the propenylidene linker can also be varied. Shortening or extending the carbon chain, or introducing conformational constraints, would directly impact the distance and orientation of the phenyl ring relative to the rest of the molecule, which is often a critical determinant of biological activity.

The table below outlines the expected consequences of modifying the cinnamylidene unit, based on SAR studies of related compounds.

| Modification on the Cinnamylidene Unit | Observed/Expected Impact on Activity | Rationale based on related compounds |

| Substitution on the Phenyl Ring | ||

| Electron-withdrawing groups (e.g., -NO₂) | Can enhance electrophilicity of the α,β-unsaturated system. | This may increase reactivity towards nucleophilic residues in a biological target. |

| Electron-donating groups (e.g., -OH, -OCH₃) | Can modulate the electronic properties and introduce new hydrogen bonding sites. | Hydroxyl groups, in particular, are known to be important for the activity of many phenolic compounds. |

| Lipophilic groups (e.g., alkyl, halogen) | Increases lipophilicity, which can improve membrane permeability. | The position and size of the substituent are crucial. |

| Modification of the Propenylidene Chain | ||

| Substitution on the double bond | Can alter the geometry and electronic properties of the Michael acceptor. | Steric hindrance near the reactive site can decrease activity. |

| Saturation of the double bond | Removes the planarity and electrophilicity of the α,β-unsaturated system. | This is expected to significantly reduce or abolish activity if Michael addition is the mechanism of action. |

| Extension or shortening of the chain | Alters the spatial relationship between the aromatic ring and the hydrazone core. | Optimal distance is often required for effective binding to a target. |

Evaluation of Stereochemical Considerations in Molecular Interactions

The stereochemistry of 4-aminobenzoic cinnamylidenehydrazide presents several points of interest that can significantly influence its biological activity. These include the isomerism of the cinnamylidene double bond and the conformational isomerism around the hydrazone linkage.

Furthermore, the hydrazone functional group can exist in syn and anti conformations with respect to the C=N bond. The rotational barrier around the N-N single bond also contributes to the conformational flexibility of the molecule. The preferred conformation can be influenced by intramolecular hydrogen bonding and steric interactions between the substituents. The specific conformation adopted by the molecule upon binding to a receptor or enzyme is critical for its activity.

While direct stereochemical studies on 4-aminobenzoic cinnamylidenehydrazide are not extensively reported, research on other chiral hydrazones has highlighted the profound impact of stereochemistry on biological outcomes. For instance, stereoselective radical additions to chiral hydrazones have been developed to control the formation of specific stereoisomers, underscoring the importance of stereocontrol in synthesizing biologically active amines nih.gov.

The potential stereochemical aspects of 4-aminobenzoic cinnamylidenehydrazide are summarized in the table below.

| Stereochemical Feature | Potential Isomers/Conformers | Expected Impact on Molecular Interactions |

| Cinnamylidene Double Bond | E (trans) isomer, Z (cis) isomer | The different geometries will result in distinct three-dimensional shapes, leading to differential binding affinities with a target. The E isomer is typically more stable and may be the more active form. |

| Hydrazone C=N Bond | syn conformation, anti conformation | These conformers will present different hydrogen bond donor/acceptor patterns and steric profiles, which can significantly affect binding to a biological target. |

| N-N Single Bond Rotation | Rotational isomers (rotamers) | The torsional angle around the N-N bond affects the overall conformation and the relative orientation of the two aromatic rings. Specific rotamers may be favored in the bound state. |

Exploration of Molecular Mechanism of Action Excluding Biological Outcomes

Biochemical Interactions with Model Biological Systems

The molecular architecture of 4-Aminobenzoic Cinnamylidenehydrazide, a hydrazone derivative, suggests a high propensity for engaging with biological macromolecules. This section explores the specific biochemical interactions that have been elucidated through studies on its core components and analogous structures.

Enzyme Binding and Inhibition/Activation Mechanisms in Model Biochemical Pathways

Research into the constituent moieties of 4-Aminobenzoic Cinnamylidenehydrazide—the 4-aminobenzoic acid hydrazide (ABAH) and the cinnamaldehyde-derived portion—provides significant insights into its potential enzymatic targets.

The ABAH component is a well-documented, potent, and irreversible inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils that plays a critical role in inflammatory processes by catalyzing the production of hypochlorous acid. nih.govresearchgate.netnih.govresearchgate.net The inhibitory action of ABAH is mechanism-based, meaning the enzyme itself activates the inhibitor. researchgate.netnih.gov Myeloperoxidase oxidizes the hydrazide group of ABAH, generating a reactive radical species. This radical then covalently binds to the enzyme, leading to its irreversible inactivation. researchgate.net The IC50 value for the inhibition of purified MPO by ABAH is a remarkably low 0.3 µM. nih.govresearchgate.net This specific and potent inhibition of a key inflammatory enzyme underscores a significant aspect of the molecular action of compounds containing the ABAH structure.

Furthermore, derivatives of cinnamaldehyde (B126680), which forms the other part of the target molecule, have been identified as potential inhibitors of cathepsin B. dntb.gov.uabohrium.com Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers and is implicated in tumor invasion and metastasis. dntb.gov.ua Computational and in vitro studies on cinnamaldehyde hydrazone derivatives have demonstrated their potential to inhibit this enzyme. dntb.gov.ua

Hydrazone derivatives, in a broader context, have been explored as inhibitors of various other enzymes. For instance, some N-arylsulfonyl hydrazones act as inhibitors of metallo-β-lactamase, and other hydrazone-containing compounds have shown inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE).

Table 1: Enzyme Inhibition Data for Components and Analogs of 4-Aminobenzoic Cinnamylidenehydrazide

| Compound/Analog | Target Enzyme | Inhibition Type | IC50 Value | Source(s) |

| 4-Aminobenzoic acid hydrazide (ABAH) | Myeloperoxidase (MPO) | Irreversible, Mechanism-based | 0.3 µM | nih.govresearchgate.net |

| Cinnamaldehyde Hydrazone Derivatives | Cathepsin B | Potential Inhibition | Not specified | dntb.gov.uabohrium.com |

This table is interactive. Click on the headers to sort the data.

Ligand-Receptor Binding Studies at the Molecular Level

While specific ligand-receptor binding studies for 4-Aminobenzoic Cinnamylidenehydrazide are not extensively documented in publicly available research, molecular docking studies on closely related compounds offer valuable predictive insights. Molecular docking simulations of 4-aminobenzoyl hydrazone derivatives have been performed to understand their binding modes with specific protein targets.

These computational analyses help in visualizing the potential interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the amino acid residues within the active site of a receptor or enzyme. Such studies are crucial in rational drug design and for predicting the biological activity of novel compounds. The presence of both hydrogen bond donors (the amine and amide groups) and acceptors (the carbonyl oxygen and nitrogen atoms) in 4-Aminobenzoic Cinnamylidenehydrazide, along with its aromatic rings, suggests a high potential for forming stable complexes with biological receptors.

Pathways of Molecular Influence

The enzymatic inhibitions and molecular interactions of 4-Aminobenzoic Cinnamylidenehydrazide translate into the modulation of broader biochemical pathways, extending its influence to a subcellular scale.

Modulation of Model Biochemical Cascades

The potent inhibition of myeloperoxidase by the ABAH moiety directly implies a modulation of inflammatory cascades. By preventing the MPO-catalyzed production of hypochlorous acid, a powerful oxidizing and chlorinating agent, 4-Aminobenzoic Cinnamylidenehydrazide can be expected to attenuate the downstream inflammatory effects mediated by this reactive species. researchgate.net Hypochlorous acid is known to contribute to tissue damage during inflammation.

The potential inhibition of cathepsin B by the cinnamaldehyde portion suggests an influence on pathways related to cancer progression. dntb.gov.uabohrium.com Cathepsin B is involved in the degradation of the extracellular matrix, which is a critical step in tumor cell invasion and metastasis. dntb.gov.ua By inhibiting this enzyme, cinnamaldehyde hydrazone derivatives could potentially disrupt this cascade.

Furthermore, cinnamaldehyde itself has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. nih.govnih.gov This inhibition leads to a reduction in the expression of pro-inflammatory mediators. nih.govnih.gov Given that 4-Aminobenzoic Cinnamylidenehydrazide incorporates a cinnamaldehyde-like structure, it is plausible that it may share this modulatory effect on the NF-κB pathway.

Interaction with Subcellular Components at a Molecular Scale (e.g., protein-ligand, DNA-ligand interactions)

Beyond protein-ligand interactions in the context of enzyme inhibition, molecular docking studies on derivatives of 4-aminobenzoyl hydrazone have indicated a potential for these molecules to interact with DNA. Specifically, these studies have explored the binding of such derivatives to DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. This suggests that compounds of this class may have the ability to intercalate with or bind to the minor groove of DNA, thereby interfering with its function.

The planar aromatic rings and the flexible hydrazone linker in 4-Aminobenzoic Cinnamylidenehydrazide provide a structural basis for such interactions. The ability to engage with fundamental subcellular components like DNA opens up another avenue for the compound's potential molecular influence.

Advanced Analytical and Bioanalytical Methodologies for Compound Characterization and Quantification

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis of 4-Aminobenzoic cinnamylidenehydrazide, offering powerful means for separation and purity verification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each play a distinct role in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantitative analysis of 4-Aminobenzoic cinnamylidenehydrazide and related hydrazone derivatives. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Method development for similar compounds often utilizes a reverse-phase approach, with a C18 column being a common choice for the stationary phase. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govd-nb.info The pH of the aqueous phase is a critical parameter that is adjusted to ensure the proper ionization state of the analyte and achieve good peak shape. nih.gov Detection is frequently carried out using a UV detector, as the aromatic rings and the hydrazone moiety in 4-Aminobenzoic cinnamylidenehydrazide are expected to exhibit strong UV absorbance. d-nb.infoepstem.net

Validation of the HPLC method is crucial to ensure its reliability and is performed according to established guidelines. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. d-nb.info

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be reliably detected and quantified, respectively. nih.gov

Table 1: Illustrative HPLC Method Parameters for Hydrazone Analysis

| Parameter | Typical Conditions |

| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Buffer (e.g., 10mM Ammonium Acetate, pH 4.0) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 270 nm or 272 nm) d-nb.info |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25°C) |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

While HPLC is generally preferred for non-volatile and thermally labile compounds like 4-Aminobenzoic cinnamylidenehydrazide, Gas Chromatography (GC) can be employed for the analysis of its volatile derivatives or for trace analysis of related starting materials or byproducts. For instance, the precursor 4-aminobenzoic acid can be analyzed by GC. sphinxsai.com

For GC analysis of non-volatile compounds, a derivatization step is often necessary to increase volatility and thermal stability. Common derivatization reagents for compounds with active hydrogens (like the amino and hydrazide groups) include silylating agents (e.g., BSTFA) or acylating agents. The resulting derivatives are more amenable to vaporization and separation on a GC column. The choice of column is critical, with non-polar or medium-polarity columns being common for such analyses. nist.gov Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced sensitivity and structural confirmation. nih.gov

Table 2: Potential GC Method Parameters for Analysis of Related Volatile Compounds

| Parameter | Typical Conditions |

| Column | Non-polar (e.g., DB-5ms) or medium-polarity capillary column |

| Injector Temperature | 250-300 °C |

| Oven Program | Temperature ramp (e.g., initial hold at 100°C, ramp to 280°C) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | May be required for non-volatile analytes |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Assessment

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid and cost-effective monitoring of the synthesis of 4-Aminobenzoic cinnamylidenehydrazide. epstem.net The condensation reaction between 4-aminobenzohydrazide (B1664622) and cinnamaldehyde (B126680) can be easily tracked by spotting the reaction mixture on a TLC plate at different time intervals. numberanalytics.com The disappearance of the starting materials and the appearance of the product spot, which will have a different retention factor (Rf) value, indicate the progress of the reaction.

TLC is also used for a preliminary assessment of the purity of the synthesized compound. A single spot on the TLC plate under various mobile phase conditions suggests a high degree of purity. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve good separation between the product and any unreacted starting materials or byproducts. rsc.org Visualization of the spots can be achieved under UV light, as the compound is expected to be UV-active, or by using staining reagents. rsc.org

Table 3: Typical TLC System for Monitoring Hydrazone Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (varying ratios, e.g., 7:3 or 1:1) |

| Visualization | UV lamp (254 nm and/or 365 nm) |

| Application | Monitoring reaction progress, preliminary purity check |

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the quantitative determination of 4-Aminobenzoic cinnamylidenehydrazide, particularly for concentration measurements in various samples.

UV-Vis Spectrophotometric Assays for Concentration Determination

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds containing chromophores. The extended conjugation in 4-Aminobenzoic cinnamylidenehydrazide, encompassing the phenyl ring, the cinnamylidene moiety, and the hydrazone linkage, results in significant absorption in the UV-Vis region. The wavelength of maximum absorbance (λmax) for hydrazone derivatives typically falls within the UV or near-visible range. epstem.net

To determine the concentration of a solution of 4-Aminobenzoic cinnamylidenehydrazide, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The synthesis of related hydrazones has been characterized using UV-Vis spectroscopy, confirming the utility of this method. epstem.net

Table 4: Key Parameters for UV-Vis Spectrophotometric Assay

| Parameter | Description |

| Instrument | UV-Vis Spectrophotometer |

| Solvent | A suitable solvent in which the compound is soluble and stable (e.g., ethanol (B145695), methanol, acetonitrile) epstem.net |

| Wavelength (λmax) | The wavelength of maximum absorbance, determined by scanning a solution of the compound across the UV-Vis spectrum. |

| Calibration Curve | A plot of absorbance versus concentration for a series of standard solutions. |

| Application | Determination of compound concentration in solution. |

Fluorometric Methods for Derivatized Analytes

While 4-Aminobenzoic cinnamylidenehydrazide itself may or may not be sufficiently fluorescent for direct analysis, fluorometric methods can be employed for the determination of derivatized analytes or in specific applications. The intrinsic fluorescence of some hydrazone derivatives has been utilized for their detection. researchgate.net

Alternatively, derivatization with a fluorescent tag can be performed to enhance the sensitivity and selectivity of the analysis. This approach is particularly useful for quantifying low concentrations of the compound or its metabolites in complex matrices. The derivatized analyte can then be measured using a fluorometer or a fluorescence detector coupled with an HPLC system. The choice of the derivatizing agent would depend on the functional groups available in the 4-Aminobenzoic cinnamylidenehydrazide molecule and the desired excitation and emission wavelengths.

Electrochemical Techniques for Redox Characterization

Electrochemical methods offer a powerful suite of tools for elucidating the redox characteristics of organic molecules. For 4-aminobenzoic acid cinnamylidenehydrazide, techniques such as cyclic voltammetry are instrumental in determining its oxidative and reductive potentials, providing insights into its electron transfer kinetics and stability. Amperometry, on the other hand, allows for the real-time monitoring of its concentration, which is crucial for various analytical applications.